Multi-Species in vivo C26:0 LPC Reduction: Rat, Mouse, and Non-Human Primate Dosing Data
Elovl1-IN-1 demonstrates dose-dependent reduction of C26:0 lysophosphatidylcholine (LPC) in blood across three preclinical species: wild-type rats (30-300 mg/kg, p.o., 7 days), ABCD1 knockout mice (0.5-64 mg/kg, p.o., 28 days), and cynomolgus monkeys (30 mg/kg, p.o., 7 days) . In contrast, the advanced inhibitor ELOVL1-27 reduces blood LPC(C26:0) in wild-type mice and rats at 2, 16, and 32 mg/kg [1], while Compound 27 achieves near-wild-type C26:0 levels in blood of ABCD1 KO mice at undisclosed doses [2]. The availability of non-human primate data for Elovl1-IN-1 provides a translational bridge absent from published reports of many other ELOVL1 inhibitors.
| Evidence Dimension | Blood C26:0 LPC reduction (in vivo) |
|---|---|
| Target Compound Data | Reduction observed in WT rat (30-300 mg/kg, 7d), ABCD1 KO mouse (0.5-64 mg/kg, 28d), cynomolgus monkey (30 mg/kg, 7d) |
| Comparator Or Baseline | ELOVL1-27: 2, 16, 32 mg/kg in WT mice/rats; Compound 27: dose not specified; ELOVL1-IN-2: no in vivo data reported |
| Quantified Difference | Multi-species efficacy demonstrated; non-human primate data unique among published ELOVL1 inhibitors |
| Conditions | Oral administration (p.o.), once daily; blood sampling post-treatment |
Why This Matters
Multi-species in vivo data, including non-human primate, supports translational relevance and dose selection for preclinical studies requiring VLCFA reduction across different models.
- [1] Bertin Bioreagent. ELOVL1-27 product page (in vivo data). View Source
- [2] Come JH, et al. Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. J Med Chem. 2022;65(1):481-495. View Source
